molecular formula C8H4BrNO3 B6146112 4-bromo-2,1-benzoxazole-3-carboxylic acid CAS No. 1779943-88-2

4-bromo-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B6146112
CAS No.: 1779943-88-2
M. Wt: 242
InChI Key:
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Description

4-Bromo-2,1-benzoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

4-Bromo-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes and ketones to form various derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit DNA topoisomerases, which are enzymes crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in cancer cells, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

4-Bromo-2,1-benzoxazole-3-carboxylic acid can be compared with other benzoxazole derivatives, such as:

Each of these compounds has unique properties and applications, but this compound stands out due to its versatility and broad range of applications in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2,1-benzoxazole-3-carboxylic acid involves the bromination of 2,1-benzoxazole followed by carboxylation of the brominated product.", "Starting Materials": [ "2,1-benzoxazole", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of 2,1-benzoxazole using bromine in diethyl ether to obtain 4-bromo-2,1-benzoxazole", "Step 2: Carboxylation of 4-bromo-2,1-benzoxazole using sodium hydroxide and carbon dioxide in water to obtain 4-bromo-2,1-benzoxazole-3-carboxylic acid" ] }

CAS No.

1779943-88-2

Molecular Formula

C8H4BrNO3

Molecular Weight

242

Purity

95

Origin of Product

United States

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